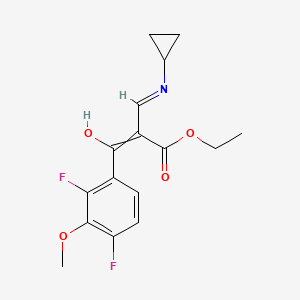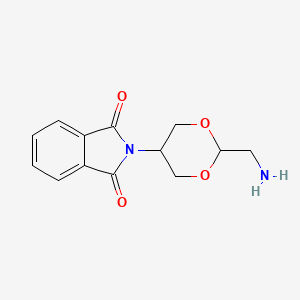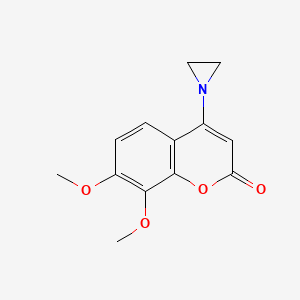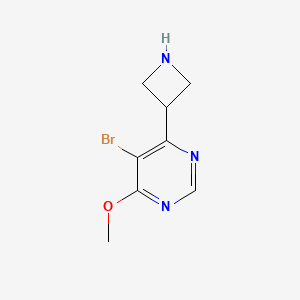
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position, a methoxy group at the 6-position, and an azetidinyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Azetidinyl Substitution: The azetidinyl group can be introduced through nucleophilic substitution reactions involving azetidine and suitable leaving groups on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.
作用机制
The mechanism of action of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group may enhance binding affinity to these targets, while the bromine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(Azetidin-3-yl)morpholine hydrochloride
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
Uniqueness
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the azetidinyl group provides a distinct structural feature that can influence the compound’s biological activity and chemical reactivity, setting it apart from other similar compounds.
属性
分子式 |
C8H10BrN3O |
|---|---|
分子量 |
244.09 g/mol |
IUPAC 名称 |
4-(azetidin-3-yl)-5-bromo-6-methoxypyrimidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-8-6(9)7(11-4-12-8)5-2-10-3-5/h4-5,10H,2-3H2,1H3 |
InChI 键 |
ZFAYEFKCNOSRES-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC(=C1Br)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)

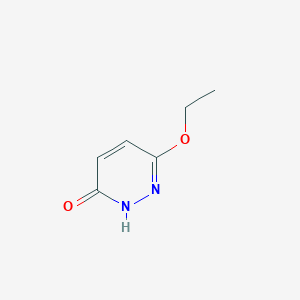
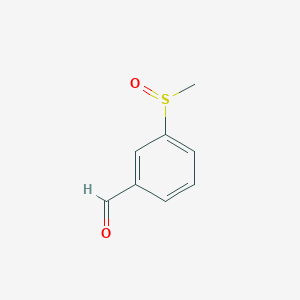
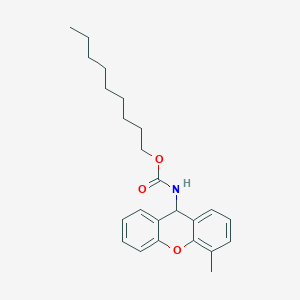
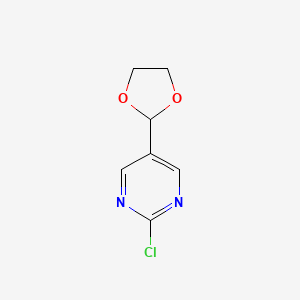
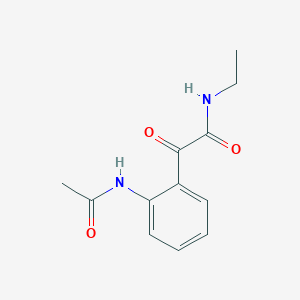
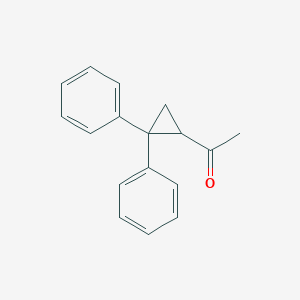
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
